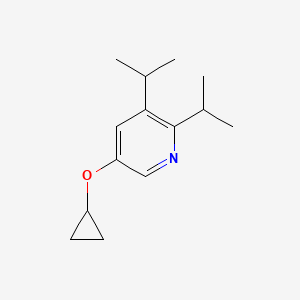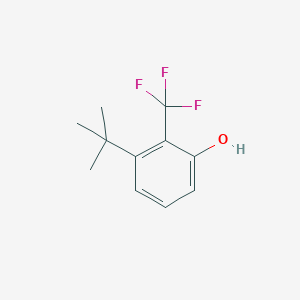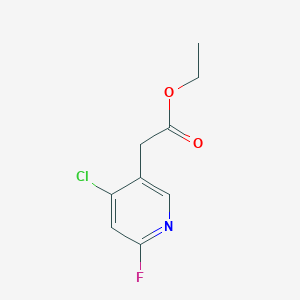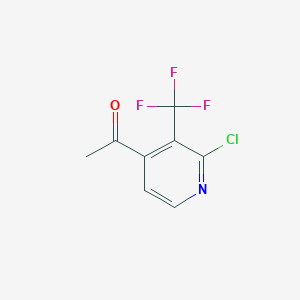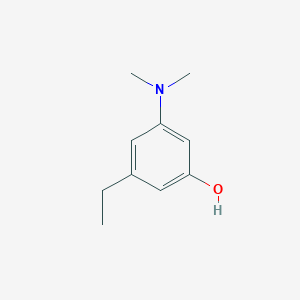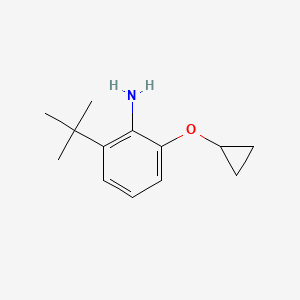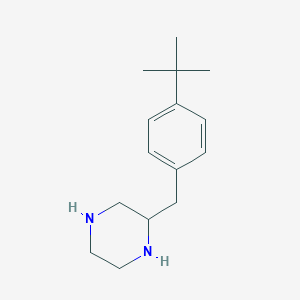![molecular formula C8H8ClF3N2 B14847086 2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring. This compound is of significant interest in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves multiple steps. One common method starts with 2,3-dichloro-5-(trifluoromethyl)pyridine as the raw material. The process includes nucleophilic substitution and decarboxylation reactions to form 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. This intermediate is then subjected to catalytic hydrogenation reduction and hydrolysis to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis is optimized for high yield and purity. The preferred solvent is DMF, and the base used is anhydrous potassium carbonate. The hydrogenation reaction is carried out using a 5% Pd/C catalyst at a temperature of 15°C for 12 hours. The final product is obtained with a yield of 78.8% and a purity of 96.2% .
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions are frequently employed, especially in the presence of bases like potassium carbonate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with Pd/C catalyst.
Bases: Anhydrous potassium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding amine .
Applications De Recherche Scientifique
2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides
Mécanisme D'action
The mechanism of action of 2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. This compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]ethanamine
- 3-Chloro-5-(trifluoromethyl)-2-(2-aminoethyl)pyridine
Uniqueness
What sets 2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine apart from similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. The combination of the chloro and trifluoromethyl groups enhances its reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8ClF3N2 |
|---|---|
Poids moléculaire |
224.61 g/mol |
Nom IUPAC |
2-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-2-1-5(8(10,11)12)6(14-7)3-4-13/h1-2H,3-4,13H2 |
Clé InChI |
SUCPUIYGVRLVPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(F)(F)F)CCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


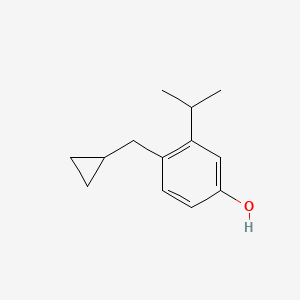


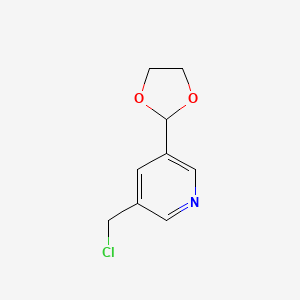
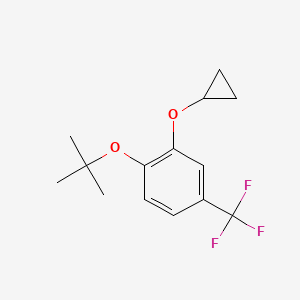
![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
